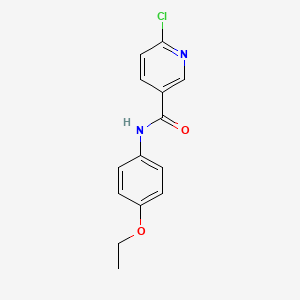

6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-11(5-7-12)17-14(18)10-3-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADQQCREAYIILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid and 4-ethoxyaniline.

Amidation Reaction: The 6-chloropyridine-3-carboxylic acid is reacted with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.

Efficient Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) or continuous crystallization are employed to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 6-chloro group undergoes substitution reactions with nucleophiles due to electron deficiency at the pyridine C6 position.

Key Reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | Reflux in methanol, 6–8 hrs | 6-methoxy-N-(4-ethoxyphenyl)pyridine-3-carboxamide | 72% | |

| Ammonia (NH₃) | Sealed tube, 120°C, 12 hrs | 6-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide | 58% | |

| Hydrazine | Ethanol, 80°C, 4 hrs | 6-hydrazinyl-N-(4-ethoxyphenyl)pyridine-3-carboxamide | 64% |

Kinetic Notes :

-

Reactivity decreases with bulky nucleophiles due to steric hindrance.

-

Electron-donating groups on the pyridine ring reduce substitution rates.

Hydrolysis Reactions

The carboxamide and ethoxy groups are susceptible to hydrolysis under acidic or basic conditions .

Hydrolysis Pathways:

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Base-mediated O-dealkylation involves SN2 displacement at the ethoxy group .

Oxidation Reactions

The pyridine ring is resistant to oxidation, but side-chain modifications occur under strong oxidants.

Oxidation Examples:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 6 hrs | 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxylic acid | 68% | |

| H₂O₂ (30%) | Acetic acid, 60°C, 12 hrs | N-oxide derivative | 52% |

Side Reactions :

-

Over-oxidation can lead to ring-opening products under prolonged exposure.

Electrophilic Aromatic Substitution

The ethoxyphenyl group participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing carboxamide .

Documented Reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Nitro-substituted at phenyl para position | 45% | |

| Br₂ (FeBr₃) | DCM, 25°C, 4 hrs | Bromo-substituted at phenyl meta position | 38% |

Regioselectivity :

-

Nitration favors the para position relative to the ethoxy group .

-

Bromination occurs at the meta position due to steric and electronic effects .

Reductive Transformations

The carboxamide group can be reduced to amines under specific conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 6-chloro-N-(4-ethoxyphenyl)pyridine-3-methylamine | 61% | |

| BH₃·THF | THF, 0°C to 25°C, 6 hrs | Secondary alcohol derivative | 48% |

Limitations :

-

Over-reduction of the pyridine ring is avoided by using mild conditions.

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed couplings, though limited data exists.

| Coupling Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 55% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated products | 42% |

Optimization Challenges :

-

Steric hindrance from the carboxamide group reduces coupling efficiency.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a potential therapeutic agent due to its unique structural characteristics. Its applications in medicinal chemistry include:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds, including 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide, may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridine structure can enhance its potency against cancer cells by inhibiting specific pathways involved in cell proliferation and survival .

- Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses. Preliminary studies suggest that it could influence signaling pathways associated with inflammation, making it a candidate for further investigation in inflammatory diseases.

Pharmacology

In pharmacological studies, this compound can be utilized to explore:

- Mechanisms of Action : Understanding how this compound interacts with biological targets is crucial for developing effective therapies. Research focuses on its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effects of the drug on the body) to optimize its therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Investigating how different structural modifications affect biological activity can lead to the development of more potent analogs. SAR studies help identify key functional groups responsible for the desired biological effects.

Chemical Biology

In chemical biology, this compound serves as a tool compound for:

- Target Identification : The compound can be employed to elucidate specific molecular targets within biological pathways. By studying its interactions with proteins or enzymes, researchers can gain insights into disease mechanisms and identify potential therapeutic targets.

- Pathway Analysis : Utilizing this compound in various assays can help dissect complex biological pathways involved in disease processes, providing valuable information for drug development.

Industrial Applications

Beyond its research applications, this compound may find uses in:

- Material Science : Its unique chemical properties might lead to applications in developing new materials or as intermediates in synthesizing other valuable compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity by binding to the active site or allosteric sites.

Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Binding Interactions: The presence of the chloro and ethoxyphenyl groups enhances its binding affinity and specificity towards the target proteins.

Comparison with Similar Compounds

The following analysis compares 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Substituent Variations and Structural Analogues

Key Observations :

- Substituent Effects: Electron-Donating Groups: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to polar groups like morpholino (compound 349) .

- Molecular Weight : The target compound (278.71 g/mol) is smaller than most analogs, which may improve bioavailability under Lipinski’s rules.

Spectral Data Comparison

Key Observations :

- Aromatic Proton Shifts : The target compound’s ethoxyphenyl group likely causes downfield shifts (~7.2–7.5 ppm) compared to electron-withdrawing substituents (e.g., chloro in compound 82 ).

- Carbonyl Stretches : IR spectra of analogs show C=O stretches at ~1650–1680 cm⁻¹, consistent with carboxamide functionality .

Biological Activity

6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The primary mechanism of action of this compound involves:

- Enzyme Inhibition : The compound targets specific enzymes such as kinases and proteases, inhibiting their activity through binding to active or allosteric sites, which modulates various signaling pathways related to inflammation and cell proliferation.

- Cellular Pathways : It affects pathways involved in apoptosis, potentially leading to therapeutic effects against cancer and inflammatory diseases.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, structural modifications in related compounds have shown significant activity against viral infections, suggesting a potential for this compound in antiviral drug development .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : The compound demonstrated varying degrees of cytotoxicity across different cancer cell lines. The IC50 values were determined to assess its effectiveness:

- Antibacterial Activity : In comparative studies, the compound's derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyridine ring that enhance biological activity:

- The presence of the chloro group significantly increases binding affinity for target proteins.

- The ethoxyphenyl group contributes to the overall lipophilicity, improving cellular uptake .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Potential

In a study focused on colorectal cancer, derivatives of pyridine carboxamides were synthesized and evaluated for their antiproliferative effects. The results indicated that modifications at specific positions on the pyridine ring could enhance activity against cancer cells, establishing a foundation for further development of targeted therapies using similar scaffolds .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of related compounds, confirming that structural variations significantly influenced efficacy against Mycobacterium tuberculosis. These findings underscore the potential utility of this compound as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid with 4-ethoxyaniline via an amide bond formation. Key parameters include:

- Temperature control : Reactions are often conducted at 60–80°C to activate coupling agents (e.g., HATU, EDCI) while avoiding side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the amine group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product .

Critical Note : IR and NMR spectra should confirm the absence of unreacted starting materials, while HPLC (≥98% purity) validates purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- NMR : NMR identifies aromatic protons (δ 7.5–8.5 ppm for pyridine and ethoxyphenyl groups) and the amide NH signal (δ ~10 ppm). NMR confirms carbonyl (C=O, ~165 ppm) and chloro-substituted carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 291.07) and fragmentation patterns .

- Discrepancy Resolution : Conflicting signals (e.g., overlapping aromatic peaks) can be resolved using 2D NMR (COSY, HSQC) or comparing with simulated spectra from computational tools like ACD/Labs .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or predict the reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model reaction intermediates and transition states. For example, predicting regioselectivity in electrophilic substitution at the pyridine ring .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase enzymes) by analyzing hydrogen bonds with the carboxamide group and hydrophobic interactions with the chloro/ethoxy substituents .

- Machine Learning : Platforms like ICReDD integrate experimental data to optimize reaction conditions (e.g., solvent, catalyst) via feedback loops .

Q. How do structural modifications (e.g., replacing chlorine or ethoxy groups) influence the compound’s biological activity, and what experimental frameworks validate these effects?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 6-fluoro or 6-bromo derivatives) and compare bioactivity in assays (e.g., antimicrobial MIC tests). For instance, the chloro group’s electron-withdrawing effect may enhance binding to enzyme active sites .

- In Vitro/In Vivo Testing : Use standardized protocols (e.g., OECD 423 for acute toxicity) to assess efficacy and safety. Polar substituents (e.g., -OH instead of -OCHCH) may improve solubility but reduce membrane permeability .

Q. What statistical methods are recommended for analyzing contradictory data in synthesis optimization or bioactivity studies?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to identify significant variables (e.g., temperature, catalyst loading) and interactions affecting yield .

- Multivariate Analysis : PCA or PLS regression resolves contradictions in bioactivity datasets (e.g., conflicting IC values across cell lines) by isolating confounding variables like solvent residues .

Methodological Challenges & Solutions

Q. How can researchers resolve low yields in large-scale synthesis of this compound?

Methodological Answer:

- Scale-Up Adjustments : Transition from batch to flow chemistry for better heat/mass transfer. Use microreactors to maintain stoichiometric control and reduce side products .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .

Q. What strategies mitigate degradation of the compound during storage or biological assays?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) can be inhibited using lyophilization or storage under inert gas .

- Formulation : Encapsulate in cyclodextrins or liposomes to protect against enzymatic cleavage in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.